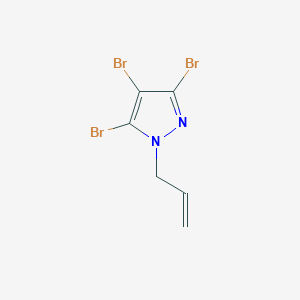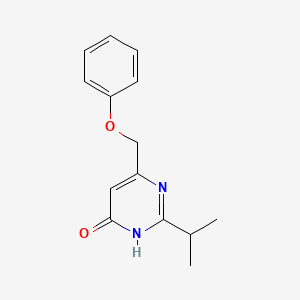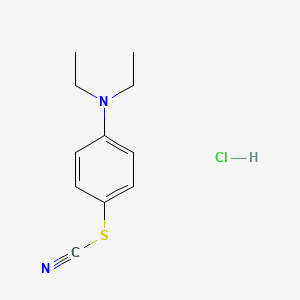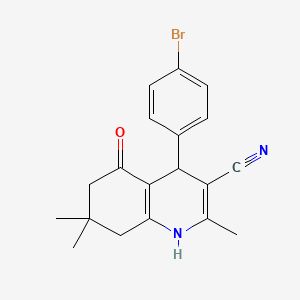
1,5-Bis(2-chloroethyl)biuret
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,5-Bis(2-chloroethyl)biuret is a chemical compound with the molecular formula C6H11Cl2N3O2 It is a derivative of biuret, where two chloroethyl groups are attached to the nitrogen atoms
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
1,5-Bis(2-chloroethyl)biuret can be synthesized through the reaction of biuret with 2-chloroethylamine hydrochloride. The reaction typically involves the following steps:
- Dissolve biuret in a suitable solvent, such as water or ethanol.
- Add 2-chloroethylamine hydrochloride to the solution.
- Heat the mixture to a specific temperature, usually around 60-80°C, and maintain it for several hours.
- Cool the reaction mixture and isolate the product by filtration or crystallization.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to maximize the efficiency of the process, including precise control of temperature, pressure, and reactant concentrations.
Analyse Chemischer Reaktionen
Types of Reactions
1,5-Bis(2-chloroethyl)biuret undergoes various chemical reactions, including:
Substitution Reactions: The chloroethyl groups can be substituted with other nucleophiles, such as amines or thiols.
Hydrolysis: The compound can hydrolyze in the presence of water or aqueous acids, leading to the formation of biuret and 2-chloroethanol.
Oxidation and Reduction: Although less common, the compound can undergo oxidation or reduction under specific conditions.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, thiols, and other nucleophiles. The reactions are typically carried out in polar solvents like water or ethanol.
Hydrolysis: Acidic or basic conditions are used to facilitate hydrolysis. Common acids include hydrochloric acid and sulfuric acid.
Oxidation and Reduction: Specific oxidizing or reducing agents, such as hydrogen peroxide or sodium borohydride, may be used.
Major Products Formed
Substitution Reactions: Products include substituted biuret derivatives.
Hydrolysis: Major products are biuret and 2-chloroethanol.
Oxidation and Reduction: Products depend on the specific reagents and conditions used.
Wissenschaftliche Forschungsanwendungen
1,5-Bis(2-chloroethyl)biuret has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as an intermediate in the preparation of other compounds.
Biology: Studied for its potential effects on biological systems, including its interactions with proteins and enzymes.
Medicine: Investigated for its potential use in drug development, particularly in the design of anticancer agents.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 1,5-Bis(2-chloroethyl)biuret involves its interaction with biological molecules, such as proteins and nucleic acids. The chloroethyl groups can form covalent bonds with nucleophilic sites on these molecules, leading to modifications that affect their function. This mechanism is particularly relevant in the context of its potential use as an anticancer agent, where it may interfere with the replication and repair of DNA.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,3-Bis(2-chloroethyl)urea: Another chloroethyl derivative of urea, known for its use in chemotherapy.
1,5-Bis(2-chloroethyl)carbamoylguanidine: A related compound with similar chemical properties.
Uniqueness
1,5-Bis(2-chloroethyl)biuret is unique due to its specific structure, which allows for distinct interactions with biological molecules. Its dual chloroethyl groups provide multiple sites for covalent bonding, enhancing its potential efficacy in various applications.
Eigenschaften
CAS-Nummer |
16813-30-2 |
|---|---|
Molekularformel |
C6H11Cl2N3O2 |
Molekulargewicht |
228.07 g/mol |
IUPAC-Name |
1-(2-chloroethyl)-3-(2-chloroethylcarbamoyl)urea |
InChI |
InChI=1S/C6H11Cl2N3O2/c7-1-3-9-5(12)11-6(13)10-4-2-8/h1-4H2,(H3,9,10,11,12,13) |
InChI-Schlüssel |
YEAPZDVWWPEUCZ-UHFFFAOYSA-N |
Kanonische SMILES |
C(CCl)NC(=O)NC(=O)NCCCl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Butyramide, N-[2,2,2-trichloro-1-(2,4-dimethylphenylamino)ethyl]-](/img/structure/B11953039.png)





![(1E)-1-phenylethanone [4-(4-chlorophenyl)-1,3-thiazol-2-yl]hydrazone](/img/structure/B11953055.png)

![N'-[(4-Methoxyphenyl)methylidene]-2-(2-thienyl)acetohydrazide](/img/structure/B11953072.png)
![N-{(E)-[4-(benzyloxy)phenyl]methylidene}-4-chloroaniline](/img/structure/B11953073.png)




